molecular formula C12H9Cl2N3OS B2888929 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide CAS No. 879948-57-9

5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide

Cat. No. B2888929
CAS RN: 879948-57-9
M. Wt: 314.18
InChI Key: KYGDUOYONIELEE-UHFFFAOYSA-N
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Description

5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide is a chemical compound that belongs to the pyrimidine class of organic compounds. It has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and repair.
Biochemical and physiological effects:
Studies have shown that 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide has a number of biochemical and physiological effects. In addition to its antitumor activity, the compound has been shown to have anti-inflammatory and antioxidant properties. Additionally, the compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and topoisomerase II.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide in lab experiments is its potent antitumor activity. This makes it a valuable compound for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide. One area of research is the development of new cancer treatments based on the compound. Additionally, researchers may continue to study the compound's potential use in treating Alzheimer's disease and other neurological disorders. Finally, researchers may continue to study the compound's biochemical and physiological effects, with the goal of identifying new therapeutic applications for the compound.

Synthesis Methods

The synthesis of 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide involves the reaction of 3-chloroaniline with methylthioglycolate to form 3-chlorophenyl methylthioacetate. The resulting compound is then reacted with cyanamide to form 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide. This synthesis method has been well-established in the literature and has been used by various researchers to obtain the compound for their experiments.

Scientific Research Applications

5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide has been studied extensively for its potential use in scientific research applications. One of the primary areas of research has been its use as an antitumor agent. Studies have shown that the compound has potent antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, the compound has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of the disease.

properties

IUPAC Name

5-chloro-N-(3-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3OS/c1-19-12-15-6-9(14)10(17-12)11(18)16-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGDUOYONIELEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326510
Record name 5-chloro-N-(3-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide

CAS RN

879948-57-9
Record name 5-chloro-N-(3-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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